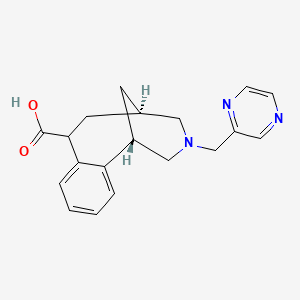

(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid

Description

“(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid” is a structurally complex bicyclic compound characterized by a fused 1,5-methano-benzazonine core, a pyrazine-derived substituent, and a carboxylic acid functional group. Its stereochemistry at the 1S and 5R positions confers unique three-dimensional properties, which are critical for its bioactivity and molecular interactions.

Properties

IUPAC Name |

(1S,10R)-12-(pyrazin-2-ylmethyl)-12-azatricyclo[8.3.1.02,7]tetradeca-2,4,6-triene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-19(24)18-8-13-7-14(16-3-1-2-4-17(16)18)11-22(10-13)12-15-9-20-5-6-21-15/h1-6,9,13-14,18H,7-8,10-12H2,(H,23,24)/t13-,14-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWMUINNXGHLPT-LPOUJYBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C3=CC=CC=C3C1CN(C2)CC4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C3=CC=CC=C3[C@H]1CN(C2)CC4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-1,5-methano-3-benzazonine-7-carboxylic acid (CAS No. 2173072-01-8) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound features a complex bicyclic system with a pyrazine moiety. Its molecular formula is , and it has a molecular weight of approximately 323.4 g/mol. The structural configuration plays a crucial role in its biological activity.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological activities. Notably:

- Neuropeptide S Receptor Antagonism : The compound's structural analogs have been tested for their ability to act as antagonists at the neuropeptide S receptor (NPSR), which is involved in regulating anxiety and other physiological states . The SAR studies suggest that specific substitutions at the 7-position of the benzazonine ring can significantly affect antagonist potency.

- Cytotoxicity and Anti-cancer Potential : Preliminary studies have indicated that certain derivatives of this compound may possess cytotoxic properties against various cancer cell lines. This suggests potential applications in cancer therapy .

- Neurotransmitter Modulation : Some studies have hinted at the capability of this compound to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is closely linked to its structural features. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| 7-position urea functionality | Essential for potent NPS antagonist activity |

| Alkylation of urea nitrogen | Reduces potency |

| Substituents on the benzazonine ring | Influence receptor binding affinity |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A study published in Journal of Medicinal Chemistry investigated derivatives of benzazonines for their NPSR antagonistic properties. The findings indicated that modifications at the 7-position led to significant changes in receptor affinity and selectivity .

- Case Study 2 : Research conducted on pyrazinoic acid derivatives revealed their potential cytotoxic effects against human cancer cell lines. The study emphasized the importance of the bicyclic structure in enhancing biological activity .

Scientific Research Applications

(1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-1,5-methano-3-benzazonine-7-carboxylic acid is a complex organic molecule featuring a pyrazine ring and a hexahydro-benzazonine framework. Active research is being conducted to explore its biological activity.

Potential Applications

This compound and similar structures may have significant pharmacological properties. It has potential applications across various fields. Interaction studies are essential for understanding how this compound interacts with biological targets, using techniques that help elucidate mechanisms of action and inform further development.

Areas of application:

- Medicinal Chemistry The intricate structure of the compound suggests it may have diverse biological interactions and applications in medicinal chemistry.

- Drug development Understanding the compound's reactivity is crucial for potential applications in drug development.

Computational models, such as the Prediction of Activity Spectra for Substances (PASS) program, can give insights into potential biological effects based on structural similarities with known bioactive compounds.

Structural Analogues and Biological Activities

Several compounds share structural similarities with this compound. The unique combination of features in this compound may confer distinct advantages in therapeutic applications compared to its analogs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Contains a pyridine ring | Antimicrobial properties |

| 2-Pyrazinylmethanol | Similar pyrazine moiety | Neuroprotective effects |

| 6-Aminopyridine | Pyridine with amino group | Potential neuroactive properties |

Comparison with Similar Compounds

Key Structural Differences :

- The target compound’s pyrazine ring introduces nitrogen-rich aromaticity, which may enhance binding to metal ions or π-π stacking in hydrophobic pockets, unlike the oxygen-dominated substituents in the analogues above.

- The 1,5-methano-benzazonine core provides a rigid bicyclic framework, contrasting with the more flexible cyclopenta-pyran or tetrahydro-2H-pyran systems in analogues .

Physicochemical Properties

*Molecular formulas are estimated based on structural analysis.

Research Findings and Methodologies

- Structural Analysis : Tools like ORTEP-3 and WinGX crystallography software () are critical for resolving the stereochemistry and conformational dynamics of such complex molecules.

- Bioactivity Testing : Modular 3D culture systems () could be adapted to study the compound’s effects on cell behavior under controlled microenvironments.

- Limitations : Direct comparative data on the target compound’s efficacy or toxicity are absent in the provided evidence, highlighting the need for targeted assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (1S,5R)-3-(Pyrazin-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1h-1,5-methano-3-benzazonine-7-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including ring-closing metathesis or stereoselective alkylation. For example, analogous compounds (e.g., triazolothiadiazine derivatives) are synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates under reflux in acetic acid . Enantiomeric purity can be achieved using chiral auxiliaries or catalysts, followed by purification via preparative HPLC with chiral stationary phases . Troubleshooting reaction inefficiencies requires systematic analysis of intermediates (e.g., NMR, LC-MS) to identify side reactions or racemization points .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 210–280 nm) .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazine ring vibrations at ~1550 cm⁻¹) .

- NMR : Assign stereochemistry via NOESY (e.g., 1H-1H coupling constants for methano-bridge conformation) and 13C DEPT for quaternary carbons .

- Elemental Analysis : Verify empirical formula accuracy (deviation < 0.4%) .

Q. What stability studies are critical for ensuring the compound’s integrity under experimental conditions?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation via HPLC every 24–72 hours. For example, carboxylic acid derivatives are prone to decarboxylation at high temperatures or in basic media, requiring buffered storage solutions (pH 5–7) . Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. non-specific binding) be resolved?

- Methodological Answer : Apply orthogonal assays to distinguish true activity from artifacts:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to confirm target engagement .

- Cellular Thermal Shift Assay (CETSA) : Verify target stabilization in live cells .

- Counter-Screening : Test against related enzymes (e.g., kinase panels) to assess selectivity . Statistical analysis (ANOVA, Tukey’s HSD) should resolve variability across studies, especially in dose-response curves .

Q. What computational strategies are effective for predicting the compound’s mechanism of action and off-target effects?

- Methodological Answer : Use QSAR models trained on structurally similar benzazonine derivatives to predict binding affinities. Molecular docking (AutoDock Vina) can identify potential targets by simulating interactions with protein active sites (e.g., GPCRs, kinases). For off-target profiling, employ similarity ensemble approach (SEA) databases to map pharmacophore features against known ligands . Validate predictions with CRISPR-Cas9 knockout models to confirm pathway dependencies .

Q. How should researchers design experiments to assess environmental impacts or degradation pathways of this compound?

- Methodological Answer : Follow OECD guidelines for environmental fate studies:

- Photodegradation : Expose to UV light (λ = 290–400 nm) in aqueous solutions; analyze breakdown products via HRMS .

- Biodegradation : Use activated sludge models (OECD 301F) to measure half-life under aerobic conditions .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50) and algal growth inhibition (OECD 201) .

Data Contradiction Analysis Framework

For conflicting results (e.g., solubility vs. bioavailability), apply a tiered approach:

Replicate Experiments : Control variables like solvent polarity (logP ± 0.5) or ionic strength .

Meta-Analysis : Pool data from analogous compounds (e.g., hexahydro-benzazonines) to identify trends using multivariate regression .

Mechanistic Modeling : Develop pharmacokinetic (PK) models (e.g., PBPK) to reconcile in vitro/in vivo discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.